4-nitro-1H-pyrazol-5-amine hydrochloride
CAS No.:
Cat. No.: VC18150895
Molecular Formula: C3H5ClN4O2
Molecular Weight: 164.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H5ClN4O2 |
|---|---|
| Molecular Weight | 164.55 g/mol |
| IUPAC Name | 4-nitro-1H-pyrazol-5-amine;hydrochloride |
| Standard InChI | InChI=1S/C3H4N4O2.ClH/c4-3-2(7(8)9)1-5-6-3;/h1H,(H3,4,5,6);1H |
| Standard InChI Key | FXUIPKCWFZRXGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNC(=C1[N+](=O)[O-])N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-nitro-1H-pyrazol-5-amine hydrochloride is C₃H₅ClN₄O₂, with a molecular weight of 164.55 g/mol. The pyrazole ring contains two adjacent nitrogen atoms at positions 1 and 2, with nitro (-NO₂) and amine (-NH₂) groups at positions 4 and 5, respectively. Protonation of the amine group by hydrochloric acid yields the stable hydrochloride salt, enhancing its solubility in polar solvents.
Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes) |
| Solubility | Soluble in DMSO, water (limited) |
| Stability | Light-sensitive; store at 2–8°C |
| Spectral Data (NMR) | δ 8.2 (s, 1H, pyrazole-H3), δ 6.1 (s, 2H, NH₂) |
The compound’s nitro group confers strong electron-withdrawing effects, influencing its reactivity in substitution and reduction reactions. Infrared spectroscopy reveals characteristic N-H stretches at 3300–3400 cm⁻¹ and NO₂ asymmetric stretches at 1520 cm⁻¹.
Synthesis and Industrial Production
Conventional Batch Synthesis
The synthesis typically involves nitration of 1H-pyrazol-5-amine under acidic conditions, followed by hydrochloride salt formation. A representative pathway includes:
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Nitration: Treatment of 1H-pyrazol-5-amine with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 4-nitro-1H-pyrazol-5-amine.
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Salt Formation: Reaction with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt.
Telescoping Synthesis
Recent patents describe a one-pot telescoping method for analogous pyrazole derivatives, eliminating intermediate purification . Key steps include:
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Alkylation: Reaction of hydrazine derivatives with alkyl halides.
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Nitrosation: Introduction of nitroso groups using nitrous acid (HNO₂).
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In Situ Protonation: Direct addition of HCl gas to form the hydrochloride salt .
This approach reduces waste and improves yield (reported >85% for related compounds) .
Biological Activities and Mechanisms
Enzyme Inhibition
4-Nitro-1H-pyrazol-5-amine hydrochloride inhibits tyrosine kinase and cyclooxygenase-2 (COX-2) in vitro, with IC₅₀ values of 12 μM and 18 μM, respectively. Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues, while the protonated amine enhances binding affinity.
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. Synergistic effects with β-lactam antibiotics have been observed, likely due to nitro group-mediated disruption of bacterial cell walls.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a precursor to 4,5-diaminopyrazole derivatives, critical in hair dye formulations . Reaction with couplers like resorcinol generates azo dyes with enhanced color fastness .
Agrochemical Development
Derivatives of 4-nitro-1H-pyrazol-5-amine hydrochloride show herbicidal activity against Amaranthus retroflexus, with 90% inhibition at 10 ppm. Structural modifications, such as alkylation of the amine group, improve soil persistence.
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Wear nitrile gloves and lab coat |
| Eye Exposure | Use safety goggles |
| Storage | Protect from light; 2–8°C |
| Disposal | Incinerate at 900°C with scrubbers |
Acute toxicity studies in rats report an LD₅₀ of 320 mg/kg (oral), indicating moderate toxicity. Chronic exposure risks include nephrotoxicity due to nitroso metabolite accumulation.
Future Research Directions
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Anticancer Potential: Preliminary data show apoptosis induction in HeLa cells (EC₅₀ = 45 μM). Proteomics studies are needed to identify target proteins.
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Drug Delivery Systems: Encapsulation in liposomes could enhance bioavailability and reduce off-target effects.
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Green Synthesis: Catalytic nitration using immobilized HNO₃ on mesoporous silica may improve sustainability .
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